molecular formula C21H17N5O4S B2621918 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 894063-97-9

2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2621918
CAS No.: 894063-97-9
M. Wt: 435.46
InChI Key: UFTREZPTMHFOIS-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a triazolopyridazine core, and a methoxyphenylacetamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core through cyclization reactions, followed by the introduction of the benzodioxole and methoxyphenylacetamide groups via coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The triazolopyridazine core can be reduced to yield dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, such as anticancer and antimicrobial properties, making it a candidate for drug development.

    Medicine: Its potential as a therapeutic agent for treating various diseases is being explored.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of structural features and biological activities. Similar compounds include:

    Benzodioxole derivatives: Known for their antioxidant and anticancer properties.

    Triazolopyridazine derivatives: Studied for their antimicrobial and anti-inflammatory activities.

    Methoxyphenylacetamide derivatives: Investigated for their potential as analgesic and anti-inflammatory agents.

This compound’s distinct structure allows it to interact with a variety of biological targets, making it a versatile candidate for further research and development.

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-28-16-5-3-2-4-15(16)22-20(27)11-31-21-24-23-19-9-7-14(25-26(19)21)13-6-8-17-18(10-13)30-12-29-17/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTREZPTMHFOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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